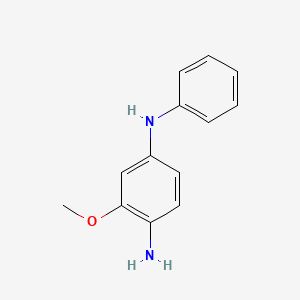

3-Methoxy-N1-phenylbenzene-1,4-diamin

Übersicht

Beschreibung

3-Methoxy-N1-phenylbenzene-1,4-diamine is a synthetic aromatic amine compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . It is also known by its IUPAC name, 2-methoxy-4-N-phenylbenzene-1,4-diamine . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-N1-phenylbenzene-1,4-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of liquid crystals and other advanced materials

Wirkmechanismus

Target of Action

Compounds with similar structures have been studied for their applications as platelet-derived growth factor receptor (pdgfr), cyclooxygenase (cox), and phosphodiesterase 10a inhibitors .

Mode of Action

It’s known that the compound can be selectively synthesized through the irradiation of 4-methoxyazobenzenes in different solvents . The resulting product can vary depending on the solvent used .

Biochemical Pathways

It’s worth noting that n-aryl-1,2-phenylenediamines are important for synthesizing various benzimidazole derivatives .

Result of Action

Compounds with similar structures have been studied for their potential applications in optoelectronic materials .

Biochemische Analyse

Biochemical Properties

3-Methoxy-N1-phenylbenzene-1,4-diamine plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of aromatic compounds. The interaction with cytochrome P450 involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be excreted from the body. Additionally, 3-Methoxy-N1-phenylbenzene-1,4-diamine can interact with proteins that have aromatic amino acid residues, forming π-π interactions that can influence protein structure and function .

Cellular Effects

The effects of 3-Methoxy-N1-phenylbenzene-1,4-diamine on various cell types and cellular processes are diverse. In cancer cell lines such as MCF7 and A549, this compound has been shown to exhibit cytotoxic activity, leading to cell death . It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cell proliferation and apoptosis. Furthermore, 3-Methoxy-N1-phenylbenzene-1,4-diamine can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 3-Methoxy-N1-phenylbenzene-1,4-diamine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and leading to the accumulation of substrates or depletion of products. For example, its interaction with cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other compounds. Additionally, 3-Methoxy-N1-phenylbenzene-1,4-diamine can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxy-N1-phenylbenzene-1,4-diamine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that 3-Methoxy-N1-phenylbenzene-1,4-diamine can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Methoxy-N1-phenylbenzene-1,4-diamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of 3-Methoxy-N1-phenylbenzene-1,4-diamine can lead to liver and kidney damage in animal models, indicating a threshold effect for toxicity .

Metabolic Pathways

3-Methoxy-N1-phenylbenzene-1,4-diamine is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450, which hydroxylates the aromatic ring, leading to the formation of more polar metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted from the body .

Transport and Distribution

Within cells and tissues, 3-Methoxy-N1-phenylbenzene-1,4-diamine is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, the compound can accumulate in tissues with high levels of cytochrome P450, such as the liver.

Subcellular Localization

The subcellular localization of 3-Methoxy-N1-phenylbenzene-1,4-diamine is influenced by its interactions with specific targeting signals and post-translational modifications. It can be directed to the endoplasmic reticulum, where cytochrome P450 is located, or to the nucleus, where it can interact with transcription factors and influence gene expression.

Vorbereitungsmethoden

The synthesis of 3-Methoxy-N1-phenylbenzene-1,4-diamine typically involves the reaction of 3-methoxyaniline with aniline under specific conditions. One common method involves the use of a catalyst and a solvent such as dimethylformamide (DMF) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .

Analyse Chemischer Reaktionen

3-Methoxy-N1-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced to form corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Vergleich Mit ähnlichen Verbindungen

3-Methoxy-N1-phenylbenzene-1,4-diamine can be compared with other similar aromatic amines, such as:

- 4-Methoxy-N1-phenylbenzene-1,4-diamine

- 2-Methoxy-N1-phenylbenzene-1,4-diamine

- 3-Methoxy-N1-phenylbenzene-1,2-diamine

These compounds share similar structural features but differ in the position of the methoxy group and the phenylamine substitution pattern. The unique positioning of the methoxy group in 3-Methoxy-N1-phenylbenzene-1,4-diamine contributes to its distinct chemical and biological properties .

Biologische Aktivität

3-Methoxy-N1-phenylbenzene-1,4-diamine, with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol, is a synthetic aromatic amine compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Overview of Biological Activity

3-Methoxy-N1-phenylbenzene-1,4-diamine has been studied for its interactions with various biological targets, including its potential as an inhibitor for several enzymes and receptors. The compound's structural characteristics allow it to participate in biochemical reactions that are crucial for therapeutic applications.

Key Biological Properties

- Cytotoxic Activity : Research indicates that 3-Methoxy-N1-phenylbenzene-1,4-diamine exhibits cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), leading to significant cell death through apoptosis.

- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. This interaction facilitates the hydroxylation of the aromatic ring, producing more polar metabolites suitable for excretion.

- Protein Binding : The compound can form π-π interactions with proteins that contain aromatic amino acid residues, potentially influencing protein structure and function.

Target Interactions

3-Methoxy-N1-phenylbenzene-1,4-diamine may act on various molecular targets similar to other compounds in its class. Notably:

- Platelet-Derived Growth Factor Receptor (PDGFR) : Inhibition of PDGFR could lead to reduced cell proliferation in certain cancers.

- Cyclooxygenase (COX) Inhibition : Similar compounds have shown anti-inflammatory properties through COX inhibition.

- Phosphodiesterase 10A : This interaction may influence signaling pathways related to neurodegenerative diseases.

Case Studies and Experimental Data

A summary of key studies exploring the biological activity of 3-Methoxy-N1-phenylbenzene-1,4-diamine is provided in the table below:

Biochemical Pathways

The compound's involvement in various biochemical pathways is significant:

- Aromatic Substitution Reactions : As an aromatic amine, it participates in electrophilic substitution reactions that are fundamental in organic synthesis.

- Metabolic Pathways : Its interaction with cytochrome P450 suggests a role in drug metabolism and detoxification processes.

Toxicological Considerations

While exploring the biological activity, it is essential to note potential toxicological effects. The compound's structural analogs have been evaluated for mutagenicity and reproductive toxicity, indicating a need for further investigation into long-term exposure effects .

Eigenschaften

IUPAC Name |

2-methoxy-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-9-11(7-8-12(13)14)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLCQHFPBXQZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346393 | |

| Record name | 2-Methoxy-N~4~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-10-8 | |

| Record name | 2-Methoxy-N~4~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-N4-phenyl-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.